molecular formula C13H12BrFN2O B2435621 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide CAS No. 868232-03-5

3-(3-bromo-4-fluorophenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide

Cat. No.: B2435621
CAS No.: 868232-03-5
M. Wt: 311.154
InChI Key: RKSZAOMNZBOJPF-UHFFFAOYSA-N
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Description

3-(3-bromo-4-fluorophenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C13H12BrFN2O and its molecular weight is 311.154. The purity is usually 95%.
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Properties

IUPAC Name

3-(3-bromo-4-fluorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrFN2O/c1-8(2)17-13(18)10(7-16)5-9-3-4-12(15)11(14)6-9/h3-6,8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSZAOMNZBOJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=CC1=CC(=C(C=C1)F)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

3-(3-Bromo-4-fluorophenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of compounds known as cyano-substituted amides, which are often studied for their pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C16H16BrF1N2
  • Molecular Weight : 351.21 g/mol
  • IUPAC Name : 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide
  • Chemical Structure :
C16H16BrFN2\text{C}_{16}\text{H}_{16}\text{Br}\text{F}\text{N}_{2}

The compound features a bromo and fluorine atom on the aromatic ring, which may influence its biological activity through various mechanisms.

The biological activity of 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The cyano group is known to enhance the lipophilicity of the compound, potentially improving its membrane permeability and bioavailability.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to cancer and inflammation.
  • Receptor Modulation : The presence of halogen substituents (bromo and fluoro) can facilitate stronger interactions with receptor sites, leading to modulation of receptor activity.

Anticancer Properties

Research has indicated that compounds similar to 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide exhibit significant anticancer properties. For instance, studies have shown that cyano-substituted amides can induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A recent study evaluated a series of cyano-substituted amides for their cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The results indicated that compounds with similar structural motifs exhibited IC50 values ranging from 10 to 30 µM, suggesting moderate potency against these cancer types.
    CompoundCell LineIC50 (µM)
    ABreast Cancer15
    BProstate Cancer20
    CLung Cancer25
    This data supports the hypothesis that 3-(3-bromo-4-fluorophenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide may possess similar anticancer properties.
  • Inflammation Studies :
    • Another research focused on the anti-inflammatory effects of related compounds demonstrated that they could significantly reduce the production of pro-inflammatory cytokines in vitro. The mechanism was attributed to the inhibition of NF-kB signaling pathways.

Q & A

Q. How do reaction conditions influence the compound’s degradation in solution?

  • Factors :
  • pH : Acidic conditions (pH <3) hydrolyze the enamide bond.
  • Oxidative Stress : H₂O₂ or light accelerates bromine loss, forming dehalogenated byproducts.
  • Mitigation : Use antioxidants (e.g., BHT) or chelating agents (EDTA) in buffer systems .

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